5-(4-benzhydrylpiperazino)-4-chloro-2-(4-methoxyphenyl)-3(2H)-pyridazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(4-benzhydrylpiperazino)-4-chloro-2-(4-methoxyphenyl)-3(2H)-pyridazinone, also known as 5-BHPP, is an organic compound with a wide range of scientific research applications. It is a highly versatile compound with a variety of uses in the laboratory, including its use in the synthesis of other compounds, as well as its ability to act as a catalyst in certain reactions.
Scientific Research Applications
Herbicidal Activity
Pyridazinone derivatives, including compounds similar to 5-(4-benzhydrylpiperazino)-4-chloro-2-(4-methoxyphenyl)-3(2H)-pyridazinone, have been studied for their herbicidal activity. Hilton et al. (1969) found that certain pyridazinone chemicals inhibit photosynthesis in barley, which accounts for their phytotoxicity. These substances were compared to atrazine, a well-known herbicide, and showed unique properties like resistance to metabolic detoxication in plants and interference with chloroplast development (Hilton et al., 1969).
Antimicrobial and Antitumor Activity
Patel et al. (2011) explored the synthesis of new pyridine derivatives, including pyridazinone compounds, for their antimicrobial activity. These compounds exhibited variable and modest activity against bacteria and fungi, indicating their potential in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011). Nguyen et al. (1990) synthesized antineoplastic agents based on pyridazinone derivatives, showing promising antitumor activity in vitro and in vivo, highlighting their potential as cancer treatments (Nguyen et al., 1990).
Synthesis and Chemical Properties
The synthesis and evaluation of various pyridazinone derivatives have been a subject of interest due to their diverse biological activities. Soliman and El-Sakka (2011) described the synthesis of 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone derivatives, focusing on their potential chemical applications (Soliman & El-Sakka, 2011).
Analytical Methods
Dulak et al. (1967) developed chromatographic methods for the separation and quantitative determination of pyridazinone compounds, which could be applied to analyze the chemical structure and purity of compounds like 5-(4-benzhydrylpiperazino)-4-chloro-2-(4-methoxyphenyl)-3(2H)-pyridazinone (Dulak, Kovač, & Rapos, 1967).
properties
IUPAC Name |
5-(4-benzhydrylpiperazin-1-yl)-4-chloro-2-(4-methoxyphenyl)pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27ClN4O2/c1-35-24-14-12-23(13-15-24)33-28(34)26(29)25(20-30-33)31-16-18-32(19-17-31)27(21-8-4-2-5-9-21)22-10-6-3-7-11-22/h2-15,20,27H,16-19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTZLHLGYVQWEFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C(=C(C=N2)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.